molecular formula C10H19N3O B13259823 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](1-methoxypropan-2-yl)amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13259823
M. Wt: 197.28 g/mol
InChI Key: BUDUNMYHKDKZTD-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a chemical compound with the molecular formula C10H19N3O It features a pyrazole ring substituted with dimethyl groups and a methoxypropan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxypropan-2-ylamine Moiety: The final step involves the reaction of the substituted pyrazole with 1-methoxypropan-2-ylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dimethyl-1H-pyrazol-4-yl)methylamine
  • (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine

Uniqueness

(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C10H19N3O/c1-8(7-14-4)11-5-10-6-12-13(3)9(10)2/h6,8,11H,5,7H2,1-4H3

InChI Key

BUDUNMYHKDKZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(C)COC

Origin of Product

United States

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